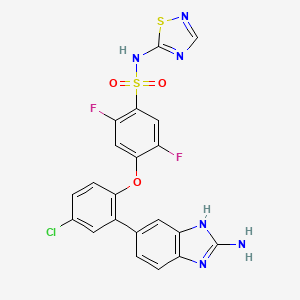
GX-674
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GX-674 は、非常に強力で選択的な電位依存性ナトリウムチャネル 1.7 (Nav1.7) アンタゴニストです。 これは、-40 mV で IC50 値が 0.1 nM の Nav1.7 を阻害するアリールスルホンアミド系化合物です 。 この化合物は、神経細胞と筋肉細胞の活動電位の開始に不可欠なナトリウムチャネルを阻害する能力により、主に炎症性および神経因性疼痛の研究に使用されています 。
準備方法
GX-674 の合成には、中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。 合成経路は通常、2-アミノ-1H-ベンゾ[d]イミダゾール-5-カルボン酸の調製から始まり、次に特定の反応条件下で 4-クロロ-2,5-ジフルオロフェノールとカップリングして目的の生成物を形成します 。 this compound の工業的生産方法は広く文書化されていませんが、おそらく大規模生産のために最適化された同様の合成経路が含まれています。
化学反応の分析
GX-674 は、以下を含むさまざまな化学反応を受けます。
酸化: this compound は特定の条件下で酸化されて酸化誘導体に変換されます。
還元: this compound に存在する官能基を変更するために、還元反応を実行できます。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。これらの反応から形成される主要な生成物は、使用された特定の条件と試薬によって異なります。
科学研究アプリケーション
This compound は、以下を含むいくつかの科学研究アプリケーションを持っています。
化学: ナトリウムチャネルの特性と機能を研究するためのツール化合物として使用されます。
生物学: ナトリウムチャネルが細胞プロセスにおける役割を理解するのに役立ちます。
医学: 炎症性および神経因性疼痛の治療における潜在的な治療効果について調査されています。
科学的研究の応用
GX-674 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the properties and functions of sodium channels.
Biology: Helps in understanding the role of sodium channels in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and neuropathic pain.
Industry: Utilized in the development of new pain management therapies.
作用機序
GX-674 は、Nav1.7 ナトリウムチャネルを選択的に阻害することによりその効果を発揮します。この阻害は、神経細胞における活動電位の開始と伝播を防ぎ、それにより疼痛シグナルを軽減します。 この化合物は、Nav1.7 の電圧センサー ドメイン 4 (VSD4) にある、高親和性、アイソフォーム選択的、かつ細胞外にアクセス可能な部位に結合します 。
類似の化合物との比較
This compound は、Nav1.7 に対する高い効力と選択性によりユニークです。同様の化合物には以下が含まれます。
ラルフィナミド: 神経因性疼痛に使用される別のナトリウムチャネル遮断薬。
μ-コノトキシン PIIIA: ナトリウムチャネルをブロックするペプチド毒。
ブピバカイン塩酸塩: ナトリウムチャネルを阻害する局所麻酔薬.
これらの化合物は、作用機序は似ていますが、選択性、効力、および治療的用途が異なります。
類似化合物との比較
GX-674 is unique due to its high potency and selectivity for Nav1.7. Similar compounds include:
Ralfinamide: Another sodium channel blocker used for neuropathic pain.
μ-Conotoxin PIIIA: A peptide toxin that blocks sodium channels.
Bupivacaine hydrochloride: A local anesthetic that inhibits sodium channels.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
生物活性
GX-674 is a potent aryl sulfonamide compound primarily studied for its selective inhibition of the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potency, and potential therapeutic applications.
This compound targets the voltage-sensing domain (VSD) of NaV1.7, specifically interacting with the fourth positively charged arginine residue (R1608) within the VSD-IV segment. This interaction is mediated by the negatively charged sulfonamide group of this compound, which forms critical ionic bonds that enhance its binding affinity to NaV1.7 compared to other sodium channel subtypes like NaV1.5 .
Key Findings:
- Binding Affinity : The potency of this compound against NaV1.7 is approximately 100,000 times higher than that against NaV1.5, indicating a high level of selectivity .
- Mutant Studies : Mutations at R1608 significantly reduce the binding affinity of this compound, demonstrating the importance of this residue for effective inhibition .
Potency and Selectivity
The biological activity of this compound has been characterized through various studies that assess its inhibitory concentration (IC50) against NaV channels. The following table summarizes its potency relative to other compounds:
| Compound | Target Channel | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| This compound | NaV1.7 | <0.01 | 100,000 (vs NaV1.5) |
| XPC-7224 | NaV1.6 | 166 | 1000+ (vs NaV1.4) |
| XPC-5462 | NaV1.6 | 33.6 | 1000+ (vs NaV1.4) |
Case Studies
Several studies have investigated the therapeutic potential of this compound in pain management:
- Chronic Pain Models : In animal models of neuropathic pain, administration of this compound resulted in significant reductions in pain behaviors, suggesting its potential as a therapeutic agent for chronic pain conditions .
- Comparative Studies : In comparative studies with other sodium channel blockers, this compound demonstrated superior efficacy in reducing pain-related behaviors while exhibiting fewer side effects associated with off-target interactions .
Research Findings
Recent research has focused on elucidating the structural basis for the interaction between this compound and NaV1.7:
- X-ray Crystallography : Structural studies have shown that this compound binds to the activated state of NaV1.7, stabilizing it and preventing channel opening, which is critical for its analgesic effects .
- State Dependency : The binding affinity of this compound is state-dependent; it preferentially binds to the inactivated state of the channel, which is essential for effective modulation during pain signaling events .
特性
IUPAC Name |
4-[2-(2-amino-3H-benzimidazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTQZTZBFNPMDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














